N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-(2,5-Dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound featuring a quinoxaline moiety linked to a piperidine ring, which is further substituted with a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-phenylenediamine with a suitable diketone or ketoaldehyde under acidic conditions to form the quinoxaline ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-Dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinoxaline derivatives with higher oxidation states.
Reduction: Production of reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Introduction of various substituents on the quinoxaline or piperidine rings, resulting in a diverse array of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in the design of new materials, such as organic semiconductors and fluorescent dyes.
Biology: Biologically, N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide has shown potential as a bioactive molecule. It can be used in the development of new drugs, particularly in the treatment of diseases involving the central nervous system.
Medicine: In medicine, this compound has been studied for its pharmacological properties. It may exhibit activity against various pathogens or serve as a lead compound for the development of new therapeutic agents.
Industry: In industry, the compound's unique properties make it useful in the production of advanced materials, including polymers and coatings. Its ability to act as a building block for more complex structures is highly valued.
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide: Similar in structure but with a different substitution pattern on the phenyl ring.
2,3-Diphenylquinoxaline amine derivatives: These compounds share the quinoxaline core but differ in the arrangement of phenyl groups.
Uniqueness: N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15-7-8-16(2)20(13-15)25-22(27)17-9-11-26(12-10-17)21-14-23-18-5-3-4-6-19(18)24-21/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDAIOZYJVXMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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